molecular formula C26H28N2O3S B285252 N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide

Numéro de catalogue B285252
Poids moléculaire: 448.6 g/mol
Clé InChI: KKQHPMQNTGMQNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. This drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion, resulting in lower blood glucose levels.

Mécanisme D'action

N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors work by inhibiting the enzyme N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, which is responsible for the breakdown of incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate insulin secretion and reduce glucagon secretion, resulting in lower blood glucose levels. By inhibiting N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, the levels of incretin hormones are increased, leading to improved glycemic control.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors have been shown to have several biochemical and physiological effects. These drugs increase the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. In addition, N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors have been shown to improve beta-cell function, reduce oxidative stress, and decrease inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

The use of N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors in lab experiments has several advantages and limitations. One advantage is that these drugs are selective and potent inhibitors of N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, making them ideal for studying the effects of incretin hormones on glucose metabolism. However, one limitation is that N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors may have off-target effects, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors. One area of interest is the potential use of these drugs in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another area of interest is the development of more potent and selective N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors with fewer off-target effects. Finally, there is a need for long-term studies to assess the safety and efficacy of N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors in the prevention of cardiovascular disease.

Méthodes De Synthèse

The synthesis of N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors involves several steps, including the preparation of the piperidinecarboxamide, the sulfonyl chloride, and the phenylboronic acid. These compounds are then combined in a reaction vessel and heated under reflux conditions to form the final product.

Applications De Recherche Scientifique

N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors have been extensively studied for their efficacy in the treatment of type 2 diabetes mellitus. Clinical trials have shown that these drugs can significantly improve glycemic control, reduce HbA1c levels, and lower the risk of cardiovascular events. In addition, N-(2,5-dimethylphenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide inhibitors have been shown to have a favorable safety profile with minimal side effects.

Propriétés

Formule moléculaire

C26H28N2O3S

Poids moléculaire

448.6 g/mol

Nom IUPAC

1-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-4-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C26H28N2O3S/c1-20-13-14-21(2)24(19-20)27-25(29)26(22-9-5-3-6-10-22)15-17-28(18-16-26)32(30,31)23-11-7-4-8-12-23/h3-14,19H,15-18H2,1-2H3,(H,27,29)

Clé InChI

KKQHPMQNTGMQNA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4

SMILES canonique

CC1=CC(=C(C=C1)C)NC(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.